Bis(2,4-dimethylphenyl)amine
Description
Significance of Diaryl Amines in Contemporary Organic Chemistry
Diaryl amines are a class of organic compounds characterized by a nitrogen atom connected to two aryl (aromatic ring) substituents. This structural motif is of profound importance in modern organic chemistry. nih.govacs.org They are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds and pharmaceuticals. nih.govacs.org The diarylamine core is a key component in a wide array of molecules designed to interact with biological targets, underscoring its value in drug discovery. su.se
Beyond pharmaceuticals, diaryl amines are crucial in materials science. nih.govresearchgate.net Their electron-rich nature and ability to transport positive charge (holes) make them exceptional candidates for use in organic electronic devices. researchgate.net Specifically, they are integral to the development of organic light-emitting diodes (OLEDs) and advanced photovoltaic systems, such as perovskite solar cells, where they function as hole-transporting materials. researchgate.netrsc.org The versatility of diaryl amines also extends to their use as radical-trapping antioxidants and as key components in the synthesis of dyes and agricultural chemicals. nih.gov The ability to form robust carbon-nitrogen (C-N) bonds is central to synthesizing these valuable molecules, making the methods for their creation a major focus of chemical research. acs.org
Historical Context of Related Amines in Research
The synthesis of diaryl amines has evolved significantly over the past century, moving from harsh, limited methods to highly versatile and mild catalytic reactions.
Historically, the primary method for creating a C-N bond between an amine and an aryl group was the Ullmann condensation . First reported by Fritz Ullmann in the early 1900s, this reaction typically involves the coupling of an aryl halide with an amine using stoichiometric amounts of copper metal or copper salts as a catalyst. magtech.com.cnwikipedia.org A significant drawback of the classical Ullmann reaction was the requirement for very harsh conditions, such as high temperatures (often over 200°C) and the use of high-boiling polar solvents. magtech.com.cnwikipedia.org These conditions limited the scope of the reaction, as many sensitive functional groups could not withstand the heat and reactive environment. magtech.com.cn
A revolutionary advance in the synthesis of diaryl amines came in the mid-1990s with the development of the Buchwald-Hartwig amination . wikipedia.orgacs.orgnumberanalytics.com This palladium-catalyzed cross-coupling reaction joins an aryl halide with an amine under much milder conditions than the Ullmann condensation. wikipedia.orglibretexts.org The work of Stephen Buchwald and John Hartwig established a robust and highly versatile method that tolerates a wide variety of functional groups and can be used to create a vast range of aryl amines, including sterically hindered ones. nih.govwikipedia.org The development of specialized phosphine (B1218219) ligands for the palladium catalyst has been crucial to the reaction's success, leading to several "generations" of catalyst systems with ever-expanding capabilities. wikipedia.org The Buchwald-Hartwig amination has largely replaced older methods and is now a cornerstone of modern synthetic organic chemistry, widely used in both academic research and industrial processes for producing pharmaceuticals and advanced materials. wikipedia.orgacs.org
Scope and Research Trajectories for Bis(2,4-dimethylphenyl)amine
The research involving this compound and its derivatives is primarily focused on two distinct and highly significant fields: pharmaceutical synthesis and materials science for renewable energy.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 19616-28-5 |
| IUPAC Name | N-(2,4-dimethylphenyl)-2,4-dimethylaniline |
| Other Names | Di-2,4-xylylamine |
| Molecular Formula | C₁₆H₁₉N |
| Molecular Weight | 225.33 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N/c1-11-5-7-15(13(3)9-11)17-16-8-6-12(2)10-14(16)4/h5-10,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAINCNYZMOMWRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621248 | |
| Record name | N-(2,4-Dimethylphenyl)-2,4-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19616-28-5 | |
| Record name | N-(2,4-Dimethylphenyl)-2,4-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,4-dimethylphenyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Bis 2,4 Dimethylphenyl Amine and Its Analogues
Established Laboratory Synthetic Routes
Traditional laboratory methods for synthesizing diarylamines have been refined over decades, offering reliable, albeit sometimes harsh, pathways to these valuable compounds. The primary strategies include palladium-catalyzed coupling, nucleophilic aromatic substitution, and the alkylation of amine precursors.
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. acs.org This cross-coupling reaction has proven highly effective for the synthesis of a wide array of diarylamines from aryl halides and primary or secondary amines. acs.orgrsc.org The versatility of this method allows for the coupling of substrates with diverse electronic and steric properties. thieme-connect.com
A specific application of this methodology is the synthesis of Bis(2,4-dimethylphenyl)amine. In a documented procedure, 2,4-dimethylaniline (B123086) is coupled with 2,4-dimethylbromobenzene. chemicalbook.com The reaction is conducted in anhydrous toluene (B28343), utilizing a catalyst system composed of tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and the sterically bulky phosphine (B1218219) ligand, tri-tert-butylphosphine (B79228) (P(tBu)₃). chemicalbook.com Sodium tert-butoxide serves as the base to facilitate the catalytic cycle. The reaction proceeds to completion over 10 hours at reflux, yielding the target product, this compound, as a white solid. chemicalbook.com
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Conditions | Yield | Reference |
| 2,4-Dimethylaniline | 2,4-Dimethylbromobenzene | Pd₂(dba)₃ / P(tBu)₃ | Sodium tert-butoxide | Toluene | Reflux, 10 hours | 85% | chemicalbook.com |
Table 1: Buchwald-Hartwig Synthesis of this compound
Recent advancements have also explored the use of heterogeneous catalysts like palladium on carbon (Pd/C) for Buchwald-Hartwig couplings, aiming to simplify catalyst removal and recycling. rsc.org
Nucleophilic aromatic substitution (SₙAr) represents a transition-metal-free pathway to diarylamines, particularly when one of the aryl rings is electron-deficient. acs.orgnih.gov However, the utility of intermolecular SₙAr is often limited by steric hindrance or unfavorable electronic properties of the substrates. nih.gov For instance, attempts to synthesize highly hindered diarylamines via standard SₙAr conditions, such as heating with potassium carbonate in DMF, can fail to yield any product. acs.org
To overcome these limitations, variations of the SₙAr reaction have been developed. One such approach involves an intramolecular SₙAr, known as the Smiles rearrangement. nih.govumich.edu This regiospecific reaction can proceed under mild, metal-free conditions and is effective for constructing very sterically hindered systems. nih.gov Another strategy involves the use of alternative starting materials, such as nitrile-substituted aryl alkyl thioethers, which can react with aniline (B41778) nucleophiles under mild conditions to afford diarylamines. chemistryviews.org
The direct alkylation of precursor amines provides another route to substituted amine products. The N-alkylation of aromatic amines with alcohols, for example, is a known transformation. researchgate.net Specifically, 2,4-dimethylaniline can be N-alkylated with various alcohols using ruthenium(II) complexes as catalysts. researchgate.net This type of reaction, often termed a "borrowing hydrogen" or "hydrogen auto-transfer" process, typically proceeds with the liberation of water as the sole byproduct, representing an atom-economical approach. researchgate.netrsc.org
Emerging Green Chemistry Approaches in Amine Synthesis
In response to growing environmental concerns, the field of chemical synthesis is increasingly focused on developing "green" methodologies. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. su.semdpi.com
A major focus of green chemistry is the development of novel catalysts that are efficient, reusable, and derived from earth-abundant, non-toxic materials. researchgate.net For amine synthesis, this includes several innovative strategies:
Bimetallic and Nanoparticle Catalysts: Researchers have developed catalysts such as Fe-Pd bimetallic nanoparticles for the N-alkylation of amines, which offer high efficiency and recyclability. rsc.org Supported gold-palladium alloy nanoparticles have also been used for the synthesis of diarylamines through an environmentally benign process called acceptorless dehydrogenative aromatization. semanticscholar.org
Biomass-Supported Catalysts: In one novel approach, a copper-based catalyst with a unique star-like nanostructure was grown on a sporopollenin (B1173437) template, a component of spore and pollen outer walls. dst.gov.in This catalyst, derived from abundant biomass waste, demonstrates excellent efficiency for organic reactions in water, is reusable, and avoids the need for harsh solvents or additives. dst.gov.in
Metal-Free Catalysis: To circumvent the cost and toxicity concerns associated with some transition metals, metal-free reaction pathways are being explored. su.se One such method employs hypervalent iodine reagents, specifically diaryliodonium salts, to achieve the arylation of amines. These reagents are considered to have low toxicity and the reactions are energy-efficient and produce minimal waste. su.se
Magnetic Catalysts: For ease of separation and recycling, catalysts based on magnetic nanoparticles have been created. An Fe₃O₄/Cu₃(BTC)₂ magnetic metal-organic framework (MOF) has been shown to effectively catalyze the synthesis of diarylamines using arginine, an amino acid, as a readily available nitrogen source. researchgate.net
| Catalyst Type | Reaction Promoted | Key Green Features | Reference |
| Fe-Pd Bimetallic Nanoparticles | N-Alkylation of Amines | Recyclable, solvent-free potential, synergistic catalytic effects | rsc.org |
| Au-Pd/TiO₂ Nanoparticles | Dehydrogenative Aromatization | Acceptorless (no external oxidant), high atom economy | semanticscholar.org |
| Copper Nanostars on Sporopollenin | General Organic Reactions | Derived from biomass waste, works in water, reusable | dst.gov.in |
| Diaryliodonium Salts | N-Arylation | Metal-free, low toxicity, energy efficient | su.se |
| Fe₃O₄/Cu₃(BTC)₂ Magnetic MOF | C-N Coupling | Recyclable with a magnet, uses a bio-based N-source (arginine) | researchgate.net |
Table 2: Examples of Emerging Green Catalysts in Amine Synthesis
Eliminating volatile organic solvents, which contribute significantly to chemical waste and environmental impact, is a primary goal of green chemistry. mdpi.com Solvent-free, or "neat," reaction conditions are a powerful way to achieve this.
Microwave-assisted organic synthesis (MAOS) has proven particularly effective for conducting reactions without a solvent. mdpi.comnih.gov The synthesis of diaryl amines has been achieved with high efficiency by reacting an aryl halide with an amine in the presence of a solid composite base, such as KF/Al₂O₃, under solvent-free microwave irradiation. nih.gov This method offers the advantages of significantly reduced reaction times, high yields, and a simple workup procedure. nih.gov Similarly, specific palladium catalyst complexes have been developed that are highly active for the amination of aryl halides under solvent-free conditions, producing a range of diarylamines in high yields. ineosopen.org These approaches not only reduce waste but can also increase reaction rates and lead to higher product yields due to the high concentration of reactants. nih.gov
Industrial-Scale Synthesis Considerations and Process Optimization
The industrial synthesis of this compound, typically via the palladium-catalyzed cross-coupling of 2,4-dimethylaniline and a suitable 2,4-dimethyl-substituted aryl halide (e.g., 1-bromo-2,4-dimethylbenzene), presents several challenges that are addressed through modern process engineering. These include handling solid reagents and catalysts, ensuring efficient heat and mass transfer, and minimizing the formation of impurities that can be difficult to separate from the final product.
Continuous flow chemistry offers significant advantages over traditional batch processing for the industrial synthesis of fine chemicals like this compound. nih.gov The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, allowing for better temperature control and mixing, which can lead to improved reaction yields and selectivity. nih.govmit.edu
The implementation of a continuous flow process for this compound synthesis would involve pumping solutions of the reactants (2,4-dimethylaniline and 1-bromo-2,4-dimethylbenzene), a palladium catalyst, a suitable ligand, and a base through a heated reactor system. The product stream would then be collected continuously and directed to downstream purification processes. Pilot-scale studies on similar diarylamine syntheses using microreactor technology have demonstrated the potential for high yields (e.g., 95%) with significantly reduced reaction times.
Table 1: Comparison of Reactor Technologies for Diarylamine Synthesis
| Reactor Type | Advantages | Disadvantages | Applicability to this compound Synthesis |
|---|---|---|---|
| Batch Reactor | High flexibility for various reactions; established technology. | Poor heat and mass transfer at scale; potential for hot spots and side reactions; longer reaction times. | Suitable for smaller scale, but less efficient and potentially less safe for large-scale industrial production. |
| Plug Flow Reactor (PFR) | Excellent heat and mass transfer; narrow residence time distribution leading to high selectivity. | Prone to clogging with solid-containing streams. | Less suitable if solid bases or catalysts are used without specialized reactor designs. |
| Continuous Stirred Tank Reactor (CSTR) | Excellent for handling solids and slurries; good temperature control; well-understood scale-up. rsc.orgrsc.org | Broad residence time distribution in a single CSTR, potentially leading to lower conversion. | Highly suitable, especially in a cascade configuration to optimize residence time and handle the reaction mixture components. rsc.org |
| Microreactor | Superior heat and mass transfer; precise control over reaction parameters; enhanced safety. | Limited throughput for large-scale production; potential for clogging. | Excellent for process development and small-scale production; may be scaled out for larger volumes. |
The yield and purity of this compound are highly dependent on the reaction conditions of the Buchwald-Hartwig amination. Key parameters that require optimization include the choice of catalyst, ligand, base, solvent, temperature, and reactant stoichiometry. For sterically hindered substrates like those involved in this synthesis, the selection of a bulky and electron-rich phosphine ligand is crucial. organic-chemistry.org
Optimization studies for similar diarylamine syntheses have shown that palladium acetate (B1210297) (Pd(OAc)₂) or palladium(0) complexes like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective catalysts. researchgate.net The choice of base is also critical, with strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often providing the best results. wuxiapptec.com The solvent must be able to solubilize the reactants and the catalyst complex, with ethereal solvents like 1,4-dioxane (B91453) and toluene being common choices. wuxiapptec.com
Table 2: Optimized Reaction Conditions for the Synthesis of this compound
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Commonly used and effective palladium sources for Buchwald-Hartwig amination. researchgate.netwuxiapptec.com |
| Ligand | Buchwald-type biaryl phosphine ligand (e.g., XPhos, tBuXPhos) | Bulky ligands are necessary to promote reductive elimination for sterically hindered substrates. organic-chemistry.orgrsc.org |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base that is effective in promoting the catalytic cycle. nih.govwuxiapptec.com |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents that are suitable for the temperature range and solubility requirements of the reaction. wuxiapptec.com |
| Temperature | 80-110 °C | Provides a balance between reaction rate and catalyst stability. researchgate.netwuxiapptec.com |
| Reactant Ratio | Slight excess of the amine (e.g., 1.1-1.2 equivalents) | Can help to drive the reaction to completion and minimize side reactions of the aryl halide. |
| Catalyst Loading | 0.5-2 mol% | A typical range for efficient catalysis in industrial settings. |
Potential byproducts include:
Homocoupling products: Biphenyl (B1667301) derivatives formed from the coupling of two aryl halide molecules.
Dehalogenation products: Formation of 1,3-dimethylbenzene from the reduction of 1-bromo-2,4-dimethylbenzene.
Triarylamine impurities: Further reaction of the product diarylamine with another molecule of the aryl halide.
The formation of these byproducts can be minimized by carefully controlling the reaction conditions, such as the stoichiometry of the reactants and the reaction time. For instance, using a slight excess of the amine can reduce the amount of unreacted aryl halide available for homocoupling.
Post-reaction, the product must be separated from the catalyst, unreacted starting materials, and byproducts. A common industrial workup involves quenching the reaction, followed by extraction and a series of washes to remove the base and inorganic salts. The palladium catalyst can often be removed by filtration or through the use of scavenging agents. Final purification of the this compound is typically achieved through distillation or recrystallization. In some cases, fractional crystallization can be an effective method for removing structurally similar byproducts.
Table 3: Potential Byproducts and Separation Strategies
| Byproduct | Formation Pathway | Separation Strategy |
|---|---|---|
| 3,3',5,5'-Tetramethyl-1,1'-biphenyl | Homocoupling of 1-bromo-2,4-dimethylbenzene | Distillation or recrystallization |
| 1,3-Dimethylbenzene | Dehalogenation of 1-bromo-2,4-dimethylbenzene | Distillation |
| Tris(2,4-dimethylphenyl)amine | Reaction of this compound with 1-bromo-2,4-dimethylbenzene | Fractional crystallization or column chromatography (for smaller scales) |
| Unreacted 2,4-dimethylaniline | Incomplete reaction | Acid wash to form a water-soluble salt |
| Unreacted 1-bromo-2,4-dimethylbenzene | Incomplete reaction | Distillation |
Elucidation of Chemical Reactivity and Reaction Mechanisms
Electrophilic Aromatic Substitution Reactions of the Aryl Rings
The Bis(2,4-dimethylphenyl)amine structure features two 2,4-dimethylphenyl rings, which are highly activated towards electrophilic aromatic substitution (EAS). The secondary amine group (-NH-) is a potent activating group and, along with the two methyl groups on each ring, directs incoming electrophiles to specific positions. The amine is a powerful ortho, para-director, as are the methyl groups. assets-servd.host In this compound, the positions ortho and para to the amine are positions 6 and 4 (which is already substituted), respectively. The methyl groups at positions 2 and 4 further activate the ring. The cumulative effect is strong activation of the available 3, 5, and 6 positions on each aromatic ring.
Halogenation of this compound is anticipated to proceed rapidly due to the highly activated nature of the aryl rings. The regioselectivity of reactions like bromination or chlorination is determined by the combined directing effects of the amine and methyl substituents, as well as steric hindrance.
The secondary amine is a powerful ortho, para-directing group. The methyl groups are also ortho, para-directing. The positions on each ring are analyzed as follows:
Position 3: Meta to the amine, ortho to the C2-methyl, and meta to the C4-methyl.
Position 5: Meta to the amine, meta to the C2-methyl, and ortho to the C4-methyl.
Position 6: Ortho to the amine and meta to both methyl groups.
The primary directing influence comes from the strongly activating amine group, favoring substitution at its ortho position (C6). The methyl groups also activate the ring, with the C4-methyl directing to position 5 and the C2-methyl directing to position 3. However, the bulky nature of the entire this compound molecule can sterically hinder the approach of the electrophile to the C6 position, which is adjacent to the amine bridge. Consequently, substitution at the less hindered C5 position is often competitive.
| Position | Directing Effect of Amine (-NH-) | Directing Effect of C2-Methyl | Directing Effect of C4-Methyl | Steric Hindrance | Predicted Major Product |
|---|---|---|---|---|---|
| 3 | Meta (Deactivating) | Ortho (Activating) | Meta (Deactivating) | Moderate | Minor |
| 5 | Meta (Deactivating) | Meta (Deactivating) | Ortho (Activating) | Low | Possible |
| 6 | Ortho (Strongly Activating) | Meta (Deactivating) | Meta (Deactivating) | High | Major (if sterically accessible) |
Nitration and sulfonation are classic electrophilic aromatic substitution reactions that are highly sensitive to the nature of the substituents on the aromatic ring. masterorganicchemistry.comlibretexts.org
Nitration: The nitration of aromatic amines is complex because the strongly acidic conditions (e.g., HNO₃/H₂SO₄) can protonate the nitrogen atom. masterorganicchemistry.com Protonation of the secondary amine in this compound would form a diarylammonium ion [-NH₂⁺-]. This cationic group is strongly deactivating and a meta-director. masterorganicchemistry.com This effect would counteract the activating influence of the methyl groups. Therefore, the reaction outcome depends heavily on the reaction conditions.
Under strongly acidic conditions: The amine is protonated, deactivating the ring and directing the incoming nitro group (-NO₂) to the meta positions (C3 and C5) relative to the nitrogen.
Under milder, non-acidic conditions: The amine remains unprotonated and acts as a powerful ortho, para-director, favoring substitution at the C6 position. However, direct nitration of highly activated amines can often lead to oxidation and the formation of tarry by-products. libretexts.org
Sulfonation: Aromatic sulfonation is typically carried out with fuming sulfuric acid (H₂SO₄/SO₃) and is a reversible process. wikipedia.orgyoutube.com Similar to nitration, the highly acidic medium will protonate the amine nitrogen. The resulting [-NH₂⁺-] group will direct the incoming sulfonic acid group (-SO₃H) to the meta positions (C3 and C5). The reversibility of sulfonation can sometimes be exploited to introduce the bulky sulfonic acid group as a temporary blocking group to direct other electrophiles to a desired position. libretexts.org
| Reaction | Conditions | State of Amine Group | Directing Effect of Amine | Predicted Major Product(s) |
|---|---|---|---|---|
| Nitration | Strongly Acidic (HNO₃/H₂SO₄) | Protonated (-NH₂⁺-) | Meta-directing (Deactivating) | 3-Nitro and 5-Nitro derivatives |
| Mild/Non-acidic | Unprotonated (-NH-) | Ortho, para-directing (Activating) | 6-Nitro derivative (Oxidation is a major side reaction) | |
| Sulfonation | Fuming H₂SO₄ | Protonated (-NH₂⁺-) | Meta-directing (Deactivating) | 3-Sulfonic acid and 5-Sulfonic acid derivatives |
Oxidation Pathways and Products
The nitrogen and the activated aryl rings in this compound are susceptible to oxidation. The products formed depend on the oxidant used and the reaction conditions.
Azo compounds contain the -N=N- functional group. While primary aromatic amines are common precursors for azo dyes via diazotization and coupling, secondary diarylamines like this compound cannot be diazotized. assets-servd.hostnih.gov However, azo compounds can be formed through the direct oxidative coupling of aromatic amines. savemyexams.com This method involves the oxidation of the N-H bond and subsequent coupling. For this compound, this would likely involve an intermolecular reaction, potentially leading to a tetraphenylhydrazine-type intermediate that could rearrange or be further oxidized to an azo compound, though this is a less common pathway for secondary amines compared to primary ones.
The amine moiety is a primary site for oxidative reactions. Chemical oxidation of diarylamines can lead to a variety of products. A significant pathway is intramolecular oxidative cyclization. Under the influence of certain oxidizing agents, such as hypervalent iodine reagents, an intramolecular C-C bond can form between the two aryl rings, leading to the formation of a carbazole (B46965) ring system. scirp.org This transformation is an example of an oxidative diaryl coupling.
Another potential oxidative pathway involves the formation of stable radical cations. The electron-rich nature of this compound facilitates the removal of an electron from the nitrogen or the π-system of the rings, generating a radical cation that can then undergo further reactions, including dimerization or polymerization.
Nucleophilic Substitution Reactions Involving the Amine Nitrogen
In principle, the lone pair of electrons on the nitrogen atom of an amine can act as a nucleophile. savemyexams.comlibretexts.org However, in this compound, the nucleophilicity of the nitrogen is significantly diminished due to two primary factors:
Steric Hindrance: The nitrogen atom is shielded by two bulky 2,4-dimethylphenyl groups, which physically obstruct the approach of electrophiles.
Electronic Effects: The lone pair on the nitrogen is delocalized across both aromatic rings (resonance), reducing its availability to attack an electrophile.
As a result, this compound is a very weak nucleophile. Simple nucleophilic substitution reactions, such as alkylation with alkyl halides, are generally difficult and require forcing conditions. While primary and secondary aliphatic amines readily react with alkyl halides, the low reactivity of diarylamines makes such transformations challenging. youtube.com Reactions would likely necessitate the use of highly reactive electrophiles or transition-metal catalysis to facilitate C-N bond formation. mdpi.com
Aminolysis Reaction Kinetics and Mechanistic Studies
Aminolysis reactions, particularly the acylation of esters, are fundamental in organic chemistry. The kinetics and mechanism of such reactions involving a sterically hindered amine like this compound are expected to follow a nucleophilic addition-elimination pathway, though with notable steric effects on the reaction rates and intermediate stability chemistrysteps.com.
A Brönsted-type plot correlates the logarithm of the rate constant (log k) for a series of related reactions with the pKa of the participating acids or bases. For the aminolysis of esters by a series of amines, a linear Brönsted plot is often observed, with the slope (β) providing insight into the transition state of the rate-determining step rsc.org.
For sterically hindered amines, the rate of nucleophilic attack is significantly reduced. In the aminolysis of an ester, the reaction can proceed through a stepwise mechanism involving a tetrahedral intermediate. The rate-determining step can be either the formation of this intermediate or its breakdown to products. A biphasic Brönsted plot can indicate a change in the rate-determining step as the basicity of the amine is varied rsc.org. While specific Brönsted data for this compound is not available, studies on other hindered amines suggest that the steric bulk would likely lead to a smaller β value, indicating a less developed charge in the transition state for the nucleophilic attack.
The aminolysis of esters proceeds through the formation of a tetrahedral intermediate chemistrysteps.com. When an amine attacks the carbonyl carbon of an ester, a zwitterionic tetrahedral intermediate is formed, which then collapses to the amide product and an alcohol.
| Intermediate Stability Factor | Effect on this compound Reaction |
| Steric Hindrance | High steric strain from the four methyl groups destabilizes the tetrahedral intermediate and the transition state leading to it. |
| Electronic Effects | The methyl groups are electron-donating, which slightly increases the nucleophilicity of the nitrogen but is largely overshadowed by steric effects. |
| Solvent Effects | Polar aprotic solvents can stabilize the zwitterionic intermediate to some extent, but the steric bulk remains the dominant factor. |
Linear Free Energy Relationships (LFERs), such as the Hammett equation, are used to correlate reaction rates with substituent effects. In the case of this compound, the electronic effect of the methyl groups (electron-donating) would be expected to influence the reaction rate. However, the pronounced steric hindrance would likely cause deviations from simple LFERs that are primarily based on electronic effects.
Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by determining the effect of isotopic substitution on the reaction rate nih.govnih.gov. For the aminolysis reaction with this compound, a deuterium (B1214612) KIE (kH/kD) could be measured by comparing the reaction rate of the amine with that of its N-deuterated analogue. A significant primary KIE would suggest that the N-H bond is broken in the rate-determining step, which could be the case if the breakdown of the tetrahedral intermediate is rate-limiting and involves proton transfer.
Rearrangement Reactions and Isomerization Pathways
Diarylamines, particularly those with ortho-substituents, can undergo rearrangement reactions. One of the most relevant for this class of compounds is the Smiles rearrangement acs.orgnih.gov. This intramolecular nucleophilic aromatic substitution reaction can be used to synthesize sterically hindered diarylamines acs.orgnih.govnih.gov. Although not a reaction of this compound itself, it represents a key pathway for the formation of such sterically congested structures.
Isomerization of the dimethylphenyl groups under certain conditions, such as in the presence of strong acids, is a theoretical possibility, although it would likely require harsh conditions and may lead to a complex mixture of products.
Complexation and Coordination Chemistry
The lone pair of electrons on the nitrogen atom of this compound allows it to act as a ligand in coordination complexes with metal ions. However, the significant steric bulk of the two 2,4-dimethylphenyl groups severely restricts its ability to coordinate to metal centers acs.orgnih.gov.
The coordination of bulky N-aryl ligands often results in complexes with lower coordination numbers than would be observed with less hindered ligands acs.orgnih.gov. The large steric footprint of this compound would likely favor the formation of complexes with metals that can accommodate bulky ligands, such as those with larger atomic radii or those that can adopt geometries that minimize steric repulsion. The resulting metal complexes may exhibit unique catalytic properties due to the specific steric and electronic environment created by the ligand.
| Metal Ion Property | Influence on Complexation with this compound |
| Atomic Radius | Larger metal ions are more likely to accommodate the bulky ligand. |
| Coordination Geometry | Geometries that minimize ligand-ligand repulsion (e.g., linear, trigonal planar) would be favored. |
| Lewis Acidity | Stronger Lewis acidic metals may be more likely to overcome the steric hindrance to form a bond with the nitrogen. |
Ligand Behavior with Transition Metals
There is currently insufficient specific data available in published literature to provide a detailed analysis of the ligand behavior of this compound or its corresponding amide with transition metals. Research on analogous bulky diarylamide ligands suggests that coordination would occur through the nitrogen atom after deprotonation, but specific examples, structural data, or reaction mechanisms involving the Bis(2,4-dimethylphenyl)amido ligand are not available to construct a detailed and accurate summary.
Interaction with Rare-Earth Metal Centers
Similarly, specific studies detailing the interaction of this compound or its amido form with rare-earth metal centers are not found in the available scientific literature. The high oxophilicity and large ionic radii of lanthanides make them suitable candidates for coordination with sterically demanding N-donor ligands. However, the absence of characterized complexes involving the Bis(2,4-dimethylphenyl)amido ligand prevents a factual discussion of its coordination modes, the structure of resulting complexes, or specific reaction mechanisms with these metals.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of bis(2,4-dimethylphenyl)amine, offering precise information about the atomic arrangement and chemical environment within the molecule.
¹H NMR spectroscopy of this compound provides distinct signals corresponding to the different types of protons present in the molecule. In a typical spectrum, the aromatic protons appear as multiplets in the downfield region, generally between δ 6.8 and 7.2 ppm. The methyl protons, being in a more shielded environment, resonate at higher fields, typically around δ 2.1 to 2.4 ppm. The N-H proton signal can be broad and its chemical shift is often variable, depending on the solvent and concentration. For instance, in a derivative, N-[cyano(phenyl)methyl]-4-methyl-benzenesulfonamide, the N-H proton appears as a singlet at δ 9.15 ppm in DMSO-d6. rsc.org
Interactive Data Table: ¹H NMR Chemical Shifts for this compound and Related Compounds
| Compound/Derivative | Solvent | Aromatic Protons (ppm) | Methyl Protons (ppm) | Other Protons (ppm) |
| This compound | CDCl₃ | 6.8-7.2 (m) | 2.2-2.4 (s) | N-H (variable) |
| N-[cyano(phenyl)methyl]-4-methyl-benzenesulfonamide | DMSO-d₆ | 7.47-8.08 (m) | 2.41 (s) | 9.15 (s, NH) |
| 2c Derivative | DMSO-d₆ | 6.91-7.70 (m) | 2.15 (d), 2.36 (s) | 5.66 (s), 9.09 (s, NH) |
Data sourced from various research findings. rsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The aromatic carbons of this compound exhibit signals in the range of δ 118 to 144 ppm. The carbons of the methyl groups are observed at much higher field, typically between δ 19 and 22 ppm. For example, in a related derivative, the methyl carbon signals appear at δ 21.45, 20.82, and 19.98 ppm. rsc.org The specific chemical shifts provide valuable information about the substitution pattern and electronic environment of the aromatic rings.
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound and its Derivatives
| Compound/Derivative | Solvent | Aromatic Carbons (ppm) | Methyl Carbons (ppm) | Other Carbons (ppm) |
| This compound | CDCl₃ | 118-144 | 19-22 | - |
| 2b Derivative | DMSO-d₆ | 118.27-143.88 | 19.98, 20.82, 21.45 | 42.83 |
| 2c Derivative | DMSO-d₆ | 118.29-143.67 | 19.45, 19.75, 21.43 | 47.30 |
Data sourced from various research findings. rsc.org
For complex structures and to resolve signal overlap, advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) are employed. mdpi.com These methods help establish connectivity between protons and carbons, providing unambiguous structural assignments. mdpi.com Solid-state NMR can be utilized to study the compound in its solid form, offering insights into its crystalline structure and intermolecular interactions. rsc.org These advanced techniques are crucial for the complete structural characterization of this compound and its derivatives, especially when dealing with complex reaction mixtures or polymeric materials.
When this compound is incorporated into derivatives containing fluorine or boron, ¹⁹F and ¹¹B NMR spectroscopy become invaluable tools. ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for studying fluorinated derivatives. semanticscholar.org For instance, the fluorine atoms in N-CHF₂ derivatives can show distinct signals due to their diastereotopic nature. semanticscholar.org
¹¹B NMR is essential for characterizing complexes of this compound with boron-containing compounds. rsc.org The chemical shift and quadrupolar coupling constants obtained from ¹¹B NMR spectra provide detailed information about the coordination environment of the boron atom. rsc.org For example, the ¹¹B NMR spectrum of a phosphine-substituted diboraanthracene ligand complex showed a broad signal at 63 ppm and a narrow signal at 9 ppm in the solid state, indicating different boron environments. rsc.org
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying functional groups and probing the vibrational modes of this compound.
The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. The N-H stretching vibration typically appears as a sharp to broad band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl groups occurs in the 2850-3000 cm⁻¹ range. The C=C stretching vibrations of the aromatic rings give rise to several bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ range. In a related α-aminonitrile ligand, the N-H stretching vibration appeared at 3475 cm⁻¹ and the C≡N stretch was observed at 2167 cm⁻¹. researchgate.net
Interactive Data Table: Key FT-IR Absorption Bands for this compound and Related Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300-3500 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1250-1350 |
| C≡N (in nitrile derivative) | Stretching | ~2167 |
Data compiled from general spectroscopic principles and specific literature values. researchgate.net
Electronic Absorption and Emission Spectroscopy
The electronic absorption characteristics of "this compound" and related diarylamines are well-documented using Ultraviolet-Visible (UV-Vis) spectroscopy. These compounds typically exhibit strong absorption bands in the UV region. For instance, diarylamine-modified bismuth pincer complexes show a main absorption band around 300 nm and a weaker band between 350–375 nm. nih.gov Similarly, push-pull molecules containing diarylamine donor groups display intramolecular charge-transfer (ICT) bands in their absorption spectra. rsc.org
The position and intensity of these absorption bands are sensitive to the electronic nature of the substituents on the aromatic rings and the solvent polarity. rsc.orgrsc.org For example, diarylamine-substituted fluorenone systems show solvatochromic red shifts in their long-wavelength absorption peaks when the solvent polarity is increased, which is consistent with the ICT nature of these transitions. rsc.org In the case of diarylamine-substituted tris(2,4,6-trichlorophenyl)methyl (TTM) radicals, two distinct absorption bands are observed, with intense bands around 370 nm (π–π* transitions) and lower energy ICT bands. chinesechemsoc.org
The UV-Vis spectrum of a Schiff base derived from 2,4-dimethylaniline (B123086), 2-[(2,4-Dimethylphenyl)iminomethyl]-6-methylphenol, has been studied both experimentally and theoretically, providing insights into its electronic transitions. researchgate.netacs.org
Table 1: Representative UV-Vis Absorption Data for Diarylamine Derivatives
| Compound/System | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| Dianisylamine substituted fluorenone | Hexane | 518 | rsc.org |
| Diphenylamine (B1679370) substituted fluorenone | Hexane | 494 | rsc.org |
| Carbazole (B46965) substituted fluorenone | Hexane | 430 | rsc.org |
| Diarylamine-modified bismuth pincer complexes | - | ~300, 350-375 | nih.gov |
| Diarylamine-substituted TTM radical (TTM-DPA) | Cyclohexane | 644 | chinesechemsoc.org |
The radical cations of diarylamines are known to exhibit strong and characteristic absorptions in the near-infrared (NIR) region of the electromagnetic spectrum. aub.edu.lbresearchgate.net Upon one-electron oxidation, diarylamines form stable radical cations that often display intense colors, such as deep green or blue. nih.gov
Spectroelectrochemical studies on diarylamine-modified bismuth complexes have shown that the formation of the radical monocation is accompanied by the appearance of an intense NIR absorption at approximately 1100 nm, along with weaker bands in the visible and near-UV regions. nih.gov These radical cations can be chemically stable for extended periods. nih.gov
The position of the NIR absorption band is influenced by the molecular structure, including the nature of the substituents and the bridge connecting the amine moieties in bis(diarylamine) systems. researchgate.netmdpi.commdpi.com For example, in bis(triarylamine) systems, very low-energy intervalence charge transfer (IVCT) bands can appear at wavelengths greater than 1000 nm. researchgate.net The electronic coupling between the nitrogen centers, dictated by the bridging unit, determines whether the radical cation is localized (Class II) or delocalized (Class III), which in turn affects the NIR absorption characteristics. aub.edu.lb
Research on diarylamine-substituted TTM radicals has also demonstrated NIR emission. chinesechemsoc.org For instance, TTM-DPA, upon excitation, shows a maximum photoluminescence wavelength in the NIR region at 705 nm. chinesechemsoc.org The radical cations of some triphenylamine (B166846) derivatives with extended π-systems exhibit absorption maxima beyond 1000 nm, classifying them as NIR-II dyes. mdpi.commdpi.com
Table 2: NIR Absorption Data for Selected Diarylamine Radical Cations
| Compound/System | Method of Generation | λmax (nm) | Reference |
|---|---|---|---|
| Diarylamine-modified bismuth pincer radical cation | Electrochemical oxidation | ~1100 | nih.gov |
| Triphenylamine radical cation with biphenyl (B1667301) groups | Chemical oxidation (SbCl₅) | 862 | mdpi.com |
| Triphenylamine radical cation with naphthalene (B1677914) groups | Chemical oxidation (SbCl₅) | 1071, 1028 | mdpi.com |
| Bimetallic Ni salen bis-ligand radical | Two-electron oxidation | 4150 cm⁻¹ (red-shifted) | rsc.org |
| Dibenzotetrathiafulvalene-bridged bis(alkenylruthenium) monocation | Electrochemical oxidation | 1530 | acs.org |
Mass Spectrometry Techniques
High-resolution electrospray ionization mass spectrometry (HREI-MS) is a powerful technique for the precise mass determination and molecular formula confirmation of organic compounds, including "this compound". nih.gov This soft ionization method is particularly useful for analyzing compounds that might be thermally labile or non-volatile. frontiersin.org
HREI-MS provides high accuracy mass measurements, often to within a few parts per million, which allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. nih.govfrontiersin.org While specific HREI-MS data for "this compound" is not detailed in the provided search results, the technique is routinely applied to characterize similar molecules. For example, it has been used to validate the molecular weight of related triazine derivatives and various other organic compounds. bohrium.com The positive ionization mode in ESI has been found to be effective for methoxy-substituted arenes and polyphenols, which are structurally related to lignin (B12514952) and by extension, to substituted diarylamines. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is a widely used analytical method for the separation, identification, and quantification of volatile and semi-volatile organic compounds. unodc.org "this compound" is amenable to GC-MS analysis, with its purity often being determined by GC. vwr.comtcichemicals.com
In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column before being introduced into the mass spectrometer. nih.govgdut.edu.cn The mass spectrometer then ionizes the separated components, typically through electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio to produce a mass spectrum. nist.gov This mass spectrum serves as a molecular fingerprint that can be compared to spectral libraries for identification. nih.gov
GC-MS has been employed in the analysis of various diarylamines and related compounds. For instance, it is used to confirm the products in the synthesis of diarylamines and to analyze degradation products of triazine-based UV absorbers. nih.gov The technique is also central to metabolic fingerprinting studies involving diarylamine fungicides. nih.gov
X-ray Diffraction Crystallography
X-ray diffraction crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been applied to this compound and its derivatives to elucidate their molecular and crystal structures.
Single Crystal X-ray Diffraction for Molecular and Crystal Structure Determination
Single crystal X-ray diffraction provides unambiguous proof of a molecule's connectivity and conformation in the solid state. For compounds containing the this compound moiety, this technique reveals critical details about bond lengths, bond angles, and torsional angles.
For instance, in the crystal structure of a related guanidine (B92328) derivative, 1,2-bis(2,6-dimethylphenyl)-3-phenylguanidine, the dihedral angles between the planes of the two dimethylphenyl rings and the central phenyl ring are significant, measuring 60.94(7)° and 88.08(7)°. iucr.org The dihedral angle between the two dimethylphenyl rings themselves is 58.01(7)°. iucr.org This twisted conformation is a common feature in diarylamines and is dictated by the steric hindrance of the ortho-methyl groups.
While a specific full crystal structure determination for the parent this compound was not found in the search results, the analysis of related structures provides a strong indication of the expected molecular geometry. The data from such analyses are crucial for understanding the molecule's steric and electronic properties.
Table 1: Representative Crystallographic Data for a Related Dimethylphenyl-Containing Compound
| Parameter | Value |
|---|---|
| Compound | 1,2-bis(2,6-dimethylphenyl)-3-phenylguanidine |
| Formula | C₂₃H₂₅N₃ |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 19.003 (7) |
| b (Å) | 7.924 (3) |
| c (Å) | 13.056 (5) |
| V (ų) | 1966.0 (13) |
Data sourced from a study on a related guanidine derivative. iucr.org
Analysis of Intermolecular Interactions in Solid State
The way molecules pack in a crystal is governed by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, are fundamental to the physical properties of the solid material. chimia.ch In the solid state, molecules of this compound and its derivatives are held together by forces such as van der Waals interactions.
In the case of 1,2-bis(2,6-dimethylphenyl)-3-phenylguanidine, weak C-H···N hydrogen bonds are observed between adjacent molecules. iucr.org Furthermore, π-π stacking interactions can occur, with one of the dimethylphenyl rings exhibiting a small amount of overlap with the phenyl ring of a neighboring molecule, indicated by a centroid-to-centroid distance of 3.9631 (12) Å. iucr.org The analysis of these interactions is critical for understanding crystal packing and can be further investigated using techniques like Hirshfeld surface analysis, which helps to visualize and quantify intermolecular contacts. iucr.org
Chromatographic Separation and Purification Techniques
Chromatography is an essential tool for the separation and purification of chemical compounds. For this compound, various chromatographic methods are employed to isolate it from reaction mixtures and ensure high purity.
Column Chromatography (e.g., Flash Chromatography)
Column chromatography is a widely used preparative technique for purifying organic compounds. In the synthesis of diarylamines like this compound, the crude product is often purified by flash column chromatography on silica (B1680970) gel. echemi.comchemicalbook.com
The choice of eluent (mobile phase) is critical for achieving good separation. A common mobile phase for purifying diarylamines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). echemi.comacs.org The ratio of these solvents is adjusted to control the elution of the desired compound. For basic amines, which can interact strongly with the acidic silica gel, it is sometimes beneficial to add a small amount of a competing amine, like triethylamine, to the eluent to improve the separation and prevent tailing. biotage.com
Table 2: Example of Column Chromatography Conditions for Diarylamine Purification
| Parameter | Details |
|---|---|
| Stationary Phase | Silica Gel (SiO₂) |
| Mobile Phase | Ethyl acetate/Hexanes (e.g., 1:1, 1:3, 1:10 ratios) acs.org |
| Application | Purification of crude product after synthesis |
Conditions are based on general procedures for diarylamine purification. acs.org
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It can also be used on a preparative scale for purification. The progress of reactions involving this compound derivatives is often monitored by HPLC. google.comgoogle.com For instance, in the synthesis of triazine UV absorbers, HPLC analysis is used to determine the conversion of starting materials and the yield of the desired products. google.comgoogle.com
The choice of column (stationary phase) and mobile phase in HPLC is crucial for effective separation. For amines, reversed-phase HPLC is a common method, where a non-polar stationary phase is used with a polar mobile phase. To improve peak shape and retention of basic amines, the pH of the mobile phase can be adjusted to be alkaline, keeping the amine in its free-base form. biotage.com
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies
DFT is a leading method in computational quantum chemistry for investigating the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. For a molecule such as Bis(2,4-dimethylphenyl)amine, DFT studies would typically involve the following analyses:
Geometrical Optimization and Conformational Analysis
This analysis would determine the most stable three-dimensional structure of the molecule. By calculating the energy of different spatial arrangements (conformers), researchers can identify the lowest energy conformation, which is the most likely to exist. This involves optimizing bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the orientation of the two 2,4-dimethylphenyl rings relative to the central nitrogen atom.
Vibrational Frequency Calculations and Assignments
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific type of molecular vibration, such as the stretching or bending of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecule's structure.
Electronic Structure Analysis (HOMO-LUMO Energies)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict how a molecule will interact with other molecules. The map displays regions of negative potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. This provides a guide to the reactive sites of the molecule.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density. This analysis can quantify the stability of the molecule arising from these interactions and provide a deeper understanding of the bonding between atoms.
Non-Linear Optical (NLO) Properties Prediction
Computational methods can predict the non-linear optical properties of a molecule, such as its polarizability and hyperpolarizability. These properties are important for applications in optoelectronics and photonics. Molecules with significant NLO properties can be used in technologies like optical switching and frequency conversion. DFT calculations are a powerful tool for screening molecules for potential NLO applications.
Despite a thorough search for relevant literature, specific data tables and detailed research findings for the computational and theoretical investigation of this compound could not be retrieved. The information presented here is based on the general application of these computational methods to similar chemical compounds.
Tautomeric Equilibria and Stability
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the tautomeric equilibria in Schiff bases derived from 2,4-dimethylaniline (B123086). These compounds can typically exist in two primary tautomeric forms: the enol-imine form and the keto-enamine form. The relative stability of these tautomers is a critical factor influencing the compound's chemical and physical properties.
In a computational investigation of 2-[(2,4-Dimethylphenyl)iminomethyl]-6-methylphenol, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were performed to determine the stability of its enol and keto forms. The results indicated that the enol form is more stable than the keto form. tandfonline.comresearchgate.net The tautomeric equilibrium constant (KT) for the enol ↔ keto tautomerization was calculated to be 1.23 × 10−3 at 298.15 K, further confirming the predominance of the enol tautomer. tandfonline.comresearchgate.net
Similarly, a study on 2-[(2,4-dimethylphenyl)iminomethyl]-3,5-dimethoxyphenol investigated the tautomerism between the enol-imino (E) and keto-enamine (K) forms. academicjournals.orgresearchgate.net In the gas phase, the enol form was found to be more stable, with a Gibbs free energy difference of 0.49 kcal/mol favoring the E tautomer. academicjournals.org This stability is often attributed to the strong intramolecular O-H···N hydrogen bond present in the enol form, which is calculated to be stronger than the N-H···O hydrogen bond in the keto form. academicjournals.org For instance, the calculated O1H1a…N4 bond length in the enol form is 1.6801 Å, compared to the N4H1a…O1 bond length of 1.7074 Å in the keto form. academicjournals.org
The relative stability, however, can be significantly influenced by the surrounding medium, a phenomenon explored through solvent effect modeling. academicjournals.orgresearchgate.net
Table 1: Calculated Tautomeric Stability and Equilibrium Data
| Compound | Method | Phase | More Stable Tautomer | ΔG (kcal/mol) (Keto - Enol) | Equilibrium Constant (KT) | Reference |
|---|---|---|---|---|---|---|
| 2-[(2,4-Dimethylphenyl)iminomethyl]-6-methylphenol | B3LYP/6-311++G(d,p) | Gas | Enol | Not explicitly stated, but enol is more stable | 1.23 × 10−3 | tandfonline.comresearchgate.net |
| 2-[(2,4-dimethylphenyl)iminomethyl]-3,5-dimethoxyphenol | DFT | Gas | Enol-imino (E) | 0.49 | Not explicitly stated | academicjournals.org |
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules and predicting their electronic absorption spectra. rsc.orguci.edursc.orgarxiv.org This approach has been applied to Schiff base compounds containing the 2,4-dimethylphenyl moiety to understand their optical properties.
For 2-[(2,4-Dimethylphenyl)iminomethyl]-6-methylphenol, TD-DFT calculations were used to predict its electronic absorption spectrum. tandfonline.comresearchgate.net The results were found to be in good agreement with the experimental UV-Vis spectrum, validating the computational approach. tandfonline.comresearchgate.net Such calculations are crucial for assigning electronic transitions and understanding the nature of the excited states, whether they are localized transitions or involve charge-transfer character. rsc.org
In a study of related complexes, TD-DFT calculations using the CAM-B3LYP functional were performed to obtain excited state energies. mdpi.com The choice of a long-range corrected functional like CAM-B3LYP is often motivated by the need to accurately describe potential charge-transfer transitions, which can be a challenge for standard DFT functionals. mdpi.commdpi.com While specific UV-Vis absorption maxima for this compound itself are not detailed in these particular studies, the methodology is standard for related structures. The calculations typically involve optimizing the ground state geometry, followed by TD-DFT calculations to determine the vertical excitation energies and oscillator strengths, which correspond to the peaks in the absorption spectrum. rsc.org
Solvent Effects Modeling (e.g., Polarizable Continuum Model - PCM)
The influence of the chemical environment on molecular properties is a critical aspect of computational chemistry, often modeled using implicit solvent models like the Polarizable Continuum Model (PCM). acs.orgresearchgate.net This method treats the solvent as a continuous dielectric medium, allowing for the investigation of solute-solvent interactions. academicjournals.org
The tautomeric equilibrium of Schiff bases derived from 2,4-dimethylaniline has been shown to be sensitive to solvent polarity. academicjournals.orgresearchgate.net For 2-[(2,4-dimethylphenyl)iminomethyl]-3,5-dimethoxyphenol, calculations were performed in the gas phase and in solvents of varying polarity (chloroform, ethanol, and water) using the PCM method. academicjournals.org While the enol-imino (E) form is more stable in the gas phase, the keto-enamine (K) tautomer is preferentially stabilized in polar solvents. academicjournals.orgresearchgate.net This shift is attributed to the larger dipole moment of the keto form, which experiences stronger stabilizing interactions with the polar solvent environment. The energy required for the E → K tautomerization was found to be 1.13 kcal/mol in the gas phase, indicating an endothermic process. academicjournals.org The inclusion of solvent effects via PCM can alter the favorability of this reaction. academicjournals.orgacs.org
Table 2: Solvent Effects on Tautomer Stability for 2-[(2,4-dimethylphenyl)iminomethyl]-3,5-dimethoxyphenol
| Phase/Solvent | Favored Tautomer | Key Finding | Reference |
|---|---|---|---|
| Gas Phase | Enol-imino (E) | E form is dominant. | academicjournals.orgresearchgate.net |
| Chloroform | Keto-enamine (K) | Solvent effect begins to favor the K tautomer. | academicjournals.org |
| Ethanol | Keto-enamine (K) | Increasing solvent polarity further stabilizes the K tautomer. | academicjournals.org |
| Water | Keto-enamine (K) | Polar solvents preferentially stabilize the more polar keto tautomer. | academicjournals.orgresearchgate.net |
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Reduced Density Gradient)
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgscirp.org By mapping properties onto this surface, one can decompose the crystal packing into contributions from different types of intermolecular contacts.
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for (Z)-2-{[(2,4-dimethylphenyl)imino]methyl}-4-methylphenol
| Interaction Type | Contribution to Hirshfeld Surface (%) | Reference |
|---|---|---|
| H···H | 65.0 | iucr.orgiucr.org |
| C···H / H···C | 19.2 | iucr.orgiucr.org |
| O···H / H···O | 6.6 | iucr.orgiucr.org |
| C···C | 5.3 | iucr.org |
| N···H / H···N | 2.3 | iucr.org |
| C···O / O···C | 1.3 | iucr.org |
Thermodynamic Property Calculations and Enthalpy-Entropy Compensation
The thermodynamic properties associated with the formation and isomerization of molecules can be calculated using statistical thermodynamic methods based on data from quantum chemical calculations. tandfonline.com These calculations provide insight into the spontaneity and driving forces of chemical processes.
For the Schiff base 2-[(2,4-Dimethylphenyl)iminomethyl]-6-methylphenol, thermodynamic functions were calculated at the B3LYP/6-311++G(d,p) level of theory. tandfonline.comresearchgate.net The change in Gibbs free energy (ΔG) for the formation of the compound from its constituent reactants (2-hydroxy-3-methylbenzaldehyde and 2,4-dimethylaniline) was determined to be 37.03 kJ/mol at 298.15 K. tandfonline.comresearchgate.net This positive value indicates that the reaction is not spontaneous under standard conditions at room temperature. tandfonline.comresearchgate.net
The concept of enthalpy-entropy compensation (EEC) is often discussed in studies of related chemical systems, such as reaction series or conformational changes. researchgate.netmdpi.comnih.govbiorxiv.org EEC describes a linear relationship between the enthalpy (ΔH) and entropy (ΔS) of activation or reaction across a series of related processes. nih.gov This relationship, ΔH = TβΔS + α, where Tβ is the compensation temperature, implies that changes in enthalpy are offset by proportional changes in entropy. nih.gov While a specific EEC analysis for a series of this compound derivatives was not found in the searched literature, the thermodynamic data for the tautomerization of 2-[(2,4-Dimethylphenyl)iminomethyl]-6-methylphenol provides the foundational enthalpy and entropy values that would be used in such an analysis. tandfonline.com The dissolution process of similar compounds is often found to be endothermic and driven by entropy. researchgate.net
Table 4: Calculated Thermodynamic Data for 2-[(2,4-Dimethylphenyl)iminomethyl]-6-methylphenol
| Thermodynamic Property | Value | Temperature (K) | Significance | Reference |
|---|---|---|---|---|
| ΔG of Formation | 37.03 kJ/mol | 298.15 | Formation is not spontaneous. | tandfonline.comresearchgate.net |
| Tautomeric Equilibrium Constant (KT) | 1.23 × 10−3 | 298.15 | Enol form is significantly more stable than the keto form. | tandfonline.comresearchgate.net |
Applications in Advanced Materials Science
Development of Dyes and Pigments
Aromatic amines are fundamental precursors in the synthesis of a vast array of synthetic organic colorants, particularly azo dyes. europa.eu These dyes are produced through a process involving the diazotization of a primary aromatic amine, which is then coupled with another aromatic compound, such as a phenol (B47542) or a secondary aromatic amine. europa.eu Bis(2,4-dimethylphenyl)amine, as a secondary aromatic amine, can serve as a raw material or an intermediate in the creation of certain dyes and pigments. finechemical.net The specific structure of the amine, including the placement of the methyl groups on the phenyl rings, influences the final color and properties of the dye. Azo compounds constitute the most widely used class of synthetic colorants, with over 2,000 different types listed in the Colour Index. europa.eu The synthesis of novel chalcone-derived azo dyes has also been explored, demonstrating the versatility of amine derivatives in creating new colorants. researchgate.net The utility of such amines extends to industrial applications, where they are used to create colored products for various industries. sarex.com
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
Derivatives of this compound are significant in the development of organic electronic devices due to their excellent physical, photochemical, and electrochemical properties. researchgate.net Triarylamine derivatives, a class to which this compound belongs, are noted for their electron-rich character and low oxidation potentials, making them prime candidates for various optoelectronic applications. researchgate.net These properties are crucial for the efficient functioning of devices like OLEDs, which are becoming increasingly prevalent in display technologies. mdpi.com
One of the most critical roles for this compound derivatives is as hole-transport materials (HTMs) in OLEDs and other electronic devices. researchgate.net In an OLED structure, the HTM facilitates the movement of positive charge carriers (holes) from the anode towards the emissive layer, where they recombine with electrons to produce light. mdpi.com The polymer Poly[bis(4-phenyl)(2,4-dimethylphenyl)amine] (often referred to as PTAA) is a prominent example of a polymeric HTM derived from this amine structure. sciencechina.cnlumtec.com.tw This polymer and its analogues are frequently used to form a hole-transporting layer (HTL) in OLEDs and solar cells. researchgate.netrsc.org The effectiveness of these materials is attributed to their high highest occupied molecular orbital (HOMO) energy levels, which facilitates the injection and transport of holes. researchgate.net For instance, N,N'-diphenyl-N,N'-bis(2,4-dimethylphenyl)-(1,1'-biphenyl)-4,4'-diamine is a tetraphenyl benzidene derivative investigated for its hole-transport capabilities. researchgate.net
The ability of triarylamine derivatives to form stable, uniform thin films makes them highly suitable for use in various optoelectronic devices. researchgate.net These organic films are integral to the performance of OLEDs and solar cells. researchgate.net The molecular structure of compounds like this compound allows for the creation of amorphous (non-crystalline) glasses, a desirable property that prevents the formation of grain boundaries which can impede charge transport and device performance. scholaris.ca Research has focused on modifying the physical properties of these organic semiconductors, for example, by creating hybrid materials with silicone to tune their characteristics from free-flowing liquids to cross-linked films, without negatively impacting their essential electrochemical properties. scholaris.ca This versatility allows for their incorporation into a variety of device architectures, including those with stacked structures designed to enhance the efficiency of hole-electron recombination. google.com
Perovskite Solar Cell Applications
In the rapidly advancing field of perovskite solar cells (PSCs), the hole-transport layer is a critical component for achieving high efficiency and stability. Poly[bis(4-phenyl)(2,4-dimethylphenyl)amine] (PTAA) has emerged as a key polymeric hole-transport material for high-performing p-i-n structured PSCs. sciencechina.cnnih.gov This polymer is often compared with other HTMs like spiro-OMeTAD. rsc.org
The table below summarizes the performance of perovskite solar cells utilizing Poly[bis(4-phenyl)(2,4-dimethylphenyl)amine] or its derivatives as the hole-transport material, as reported in various studies.
| Device Structure / Perovskite Formula | HTM Used | Key Performance Metrics | Source |
| Planar p-i-n | Poly[bis(4-phenyl)(2,4-dimethylphenyl)amine] | PCE: 16.47%, Area: 1 cm² | nih.gov |
| p-i-n | Poly[bis(4-phenyl)(2,4-dimethylphenyl)amine] (PTAA) | Comparable performance to benchmark polymer HTMs | sciencechina.cn |
| pin / FA₀.₉₅Cs₀.₀₅PbI₃ | Poly[9,9-dioctyl-9H-fluorene-co-bis(4-phenyl)(2,4-dimethylphenyl)amine] (PF8TAA) | PCE: 18.26%, Voc: 1.06 V | d-nb.info |
| pin / MAPbI₃ | Poly[9,9-dioctyl-9H-fluorene-co-bis(4-phenyl)(2,4-dimethylphenyl)amine] (PF8TAA) | Outperforms standard PTAA | d-nb.info |
Fluorescent and Luminescent Materials
Derivatives incorporating the this compound moiety have been investigated for their fluorescent and luminescent properties. The inherent electronic structure of these molecules can be harnessed to create materials that emit light upon excitation, a property essential for applications in sensing, imaging, and lighting. highforceresearch.comresearchgate.net
For example, 9,10-bis(2,4-dimethylphenyl)anthracene (BDA) is a blue host material designed for high color purity and device efficiency in OLEDs. researchgate.net The introduction of the bulky 2,4-dimethylphenyl groups to the anthracene (B1667546) core creates a highly twisted structure. researchgate.net This steric hindrance prevents intermolecular stacking and aggregation-caused quenching (ACQ), allowing the material to exhibit deep blue fluorescence in the solid state. researchgate.net Similarly, stable organic radicals containing moieties like bis(2,4-dimethylphenyl)methanol have been synthesized and studied for their unique optical characteristics and potential in optoelectronic devices. acs.org These materials often exhibit strong luminescence in the solid state, making them promising for applications in fluorescent sensors and optoelectronic devices. researchgate.net
Applications in Organic Synthesis and Catalysis
Intermediate in Complex Organic Transformations
Bis(2,4-dimethylphenyl)amine serves as a crucial intermediate in the synthesis of more complex molecules. A notable example is its role in the preparation of N,N'-diphenyl-N,N'-bis(2,4-dimethylphenyl)-(1,1'-biphenyl)-4,4'-diamine. researchgate.net This class of tetraphenyl benzidene derivatives is significant in materials science, particularly for hole-transporting materials in electronic devices. researchgate.net The synthesis involves the coupling of diphenylamine (B1679370) with 1-bromonaphthalene, showcasing the amine's ability to undergo C-N bond formation reactions. researchgate.net
Furthermore, derivatives of this compound are instrumental in the synthesis of pharmacologically active compounds. For instance, the related compound 2-((2,4-dimethylphenyl)thio)aniline (B569701) is a key intermediate in the synthesis of vortioxetine, an antidepressant medication. googleapis.comgoogle.com This synthesis involves the S-arylation of 2,4-dimethylthiophenol, followed by reduction of a nitro group to an amine and subsequent piperazine (B1678402) ring formation. googleapis.comgoogle.com
The synthesis of this compound itself can be achieved through a palladium-catalyzed reaction between 2,4-dimethylaniline (B123086) and 2,4-dimethylbromobenzene in the presence of a phosphine (B1218219) ligand and a base. chemicalbook.com
Catalytic Roles in Organic Reactions
The catalytic applications of this compound and its derivatives are diverse, leveraging the nucleophilic and redox properties of the amine functionality.
As a secondary amine, this compound can function as a non-traditional amine catalyst. chembk.com It can act as an amino donor in certain reactions, facilitating transformations through its nucleophilic character. chembk.com While specific, detailed examples of this compound in amine catalysis are not extensively documented in the provided results, the fundamental properties of secondary amines support this potential application. The steric hindrance provided by the 2,4-dimethylphenyl groups can influence the stereochemical outcome of catalytic reactions, a principle widely exploited in asymmetric synthesis.
This compound can participate in redox reactions, functioning as both a reducing and oxidizing agent depending on the reaction conditions. chembk.com It is noted for its use as an oxidative dehydrogenation agent, capable of converting alcohols into ketones. chembk.com This reactivity stems from the ability of the nitrogen atom to exist in different oxidation states. The oxidation of related diarylamines has been studied, revealing that the resulting radical cations can be persistent, a property that is valuable in understanding and designing redox processes. researchgate.net
The nitrogen atom in this compound can coordinate to metal centers, making it a potential ligand for metal-catalyzed reactions. Although direct examples of this compound as a ligand are not explicitly detailed, the broader class of diarylamines is widely used in this capacity. For instance, related N-heterocyclic carbene (NHC) ligands, which can be synthesized from amine precursors, are highly effective in transition metal catalysis, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. researchgate.neteie.gr The steric and electronic properties of the 2,4-dimethylphenyl groups would be expected to influence the stability and reactivity of the resulting metal complexes.
The development of air-stable iron(III)-based precatalysts for Suzuki-Miyaura cross-coupling reactions has utilized β-diketiminate ligands, which are isoelectronic with acetylacetonate (B107027) ligands and can be derived from amines. nih.gov This highlights the potential for amine derivatives to play a crucial role in the design of novel and robust catalysts for C-C and C-heteroatom bond formation. eie.gr
Biological and Biomedical Research Potential of Bis 2,4 Dimethylphenyl Amine Derivatives
Antimicrobial Activities
The search for novel antimicrobial agents is a critical area of pharmaceutical research, driven by the rise of drug-resistant pathogens. Derivatives of bis(2,4-dimethylphenyl)amine have emerged as a subject of interest, with various studies exploring their efficacy against a range of microorganisms.
A significant area of investigation for this class of compounds is their potential to combat Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. A series of bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline (B41778) analogues have been synthesized and evaluated for their in vitro antitubercular activity against the MTB H37Ra strain in both its active and dormant phases. researchgate.netias.ac.in
The primary screening of these compounds was conducted using the XTT Reduction Menadione (B1676200) Assay (XRMA). researchgate.netias.ac.in This colorimetric assay is a rapid and robust method for determining the viability of mycobacterial cells. nih.gov It is based on the reduction of the tetrazolium salt XTT (2,3-bis[2-methoxy-4-nitro-5-sulfophenyl]-2H-tetrazolium-5-carboxanilide) into a colored formazan (B1609692) product by metabolically active cells. nih.gov The addition of menadione as an electron-coupling agent significantly accelerates this reduction, allowing for a quicker determination of cell viability and, consequently, the inhibitory effect of the tested compounds. nih.govnih.gov The assay measures the minimum inhibitory concentration (MIC90), which is the concentration of the compound required to inhibit 90% of bacterial growth. The synthesized [2-(2,4-dimethylphenylthio)phenyl] aniline derivatives displayed a wide range of activity, with MIC90 values from 0.05 to over 30 µg/mL. researchgate.netias.ac.in
Following the initial screening, the most potent compounds were further assessed in a THP-1 infection model. researchgate.netias.ac.in The THP-1 cell line is a human monocytic cell line derived from a leukemia patient, and it serves as a widely used in vitro model for studying host-pathogen interactions, as these cells can be differentiated into macrophage-like cells which are primary targets of MTB infection. amegroups.org In this model, THP-1 cells are infected with MTB, and the ability of the compounds to clear the intracellular bacteria is evaluated. Four of the most potent derivatives demonstrated significant antitubercular activity within this ex vivo model, highlighting their potential to act within an intracellular environment. researchgate.netias.ac.in
| Compound Series | Assay | Target Organism | Activity Range (MIC90) | Reference |
| [2-(2,4-dimethylphenylthio)phenyl] aniline analogues | XTT Reduction Menadione Assay (XRMA) | Mycobacterium tuberculosis H37Ra | 0.05 to >30 µg/mL | researchgate.netias.ac.in |
| Potent [2-(2,4-dimethylphenylthio)phenyl] aniline analogues | THP-1 Infection Model | Mycobacterium tuberculosis H37Ra | Significant Activity | researchgate.netias.ac.in |
Beyond their antitubercular potential, derivatives incorporating the 2,4-dimethylphenyl moiety have been assessed for broader antibacterial and antifungal activities.
In one study, piperazine (B1678402) derivatives were synthesized using 2,4-dimethylbenzenethiol (B47642) as a starting material. acgpubs.org These compounds were then screened for antibacterial activity against Gram-positive bacteria (Staphylococcus aureus, Streptomyces epidermidis) and Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), as well as for antifungal activity against Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. acgpubs.org Many of the synthesized compounds showed significant antimicrobial and antifungal properties. acgpubs.org
Similarly, a series of N2,N3-Bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine compounds were synthesized and evaluated. mdpi.com While this specific compound showed moderate activity, other related quinoxaline (B1680401) derivatives in the same study demonstrated significant antibacterial effects against E. coli and Bacillus subtilis. mdpi.com Furthermore, benzofuran-triazole hybrids have been investigated, with a 3,4-dimethylphenyl derivative being tested for its antibacterial potential against B. subtilis and E. coli. This compound was identified as the most potent antibacterial agent in its series against B. subtilis. nih.gov
The antitubercular [2-(2,4-dimethylphenylthio)phenyl] aniline derivatives were also screened against four different bacterial strains to evaluate their selectivity towards MTB over other bacteria. researchgate.net
| Compound Series | Test Organisms | Activity Noted | Reference |
| Piperazine derivatives (from 2,4-dimethylbenzenethiol) | S. aureus, S. epidermidis, P. aeruginosa, E. coli, C. albicans, A. niger, A. flavus, A. fumigatus | Significant antibacterial and antifungal properties | acgpubs.org |
| N2,N3-Bis(3,4-dimethylphenyl)quinoxaline-2,3-diamine | Bacteria and Fungi | Moderate activity observed in context of more active series analogues | mdpi.com |
| Benzofuran-triazole hybrid (with 3,4-dimethylphenyl group) | B. subtilis, E. coli | Most potent in its series against B. subtilis | nih.gov |
| [2-(2,4-dimethylphenylthio)phenyl] aniline analogues | Four bacterial strains | Screened to assess selectivity for M. tuberculosis | researchgate.net |
A crucial aspect of drug development is ensuring that a compound is toxic to the target pathogen but not to the host cells. The selectivity index (SI) is a quantitative measure of this, calculated as the ratio of the compound's cytotoxicity to its antimicrobial activity (e.g., CC50 / MIC). scielo.br A higher SI value indicates greater selectivity for the pathogen.
For the promising antitubercular [2-(2,4-dimethylphenylthio)phenyl] aniline derivatives, cytotoxicity was evaluated against several mammalian cell lines, including the human monocytic cell line THP-1 and HeLa cells, to determine their selectivity index. researchgate.netias.ac.in This step is vital to confirm that the observed antitubercular activity is not a result of general toxicity to all cells. The evaluation confirmed the selectivity of the compounds, suggesting they could be viable candidates for further development. researchgate.netias.ac.in The determination of the SI is a standard procedure to assess the therapeutic potential and specificity of novel antimicrobial agents. scielo.brmdpi.com
Enzyme Inhibition Studies
Derivatives containing the this compound scaffold or related structures have also been explored for their ability to inhibit specific enzymes, indicating potential applications in metabolic disorders and neurodegenerative diseases.
Inhibitors of α-amylase and α-glucosidase are important therapeutic targets for managing type 2 diabetes, as they delay carbohydrate digestion and reduce post-meal blood glucose spikes. researchgate.netnih.gov A study evaluating the enzyme inhibitory potentials of several synthetic thioureas identified compound IV, 1-(2,4-dimethylphenyl)-3-phenylthiourea (B15148014), as the most potent α-amylase inhibitor in the tested series, with an IC50 value of 62 µg/mL. dovepress.com The same study found that another compound in the series was a more effective inhibitor of α-glucosidase. dovepress.com This suggests that derivatives based on the 2,4-dimethylphenyl structure could be optimized as selective enzyme inhibitors for diabetes management.
| Compound | Target Enzyme | Activity (IC50) | Reference |
| 1-(2,4-dimethylphenyl)-3-phenylthiourea | α-Amylase | 62 µg/mL | dovepress.com |
Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for treating the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.comnih.gov The same research that identified the α-amylase inhibiting properties of thioureas also screened them for anticholinesterase activity. dovepress.com While 1-(2,4-dimethylphenyl)-3-phenylthiourea (compound IV) showed moderate activity, another compound in the series (compound III) was found to be a more potent inhibitor of both acetylcholinesterase (IC50 = 63 µg/mL) and butyrylcholinesterase (IC50 = 80 µg/mL). dovepress.com
| Compound Series/Name | Target Enzyme | Activity (IC50) | Reference |
| Thiourea (B124793) Derivative (Compound III) | Acetylcholinesterase | 63 µg/mL | dovepress.com |
| Thiourea Derivative (Compound III) | Butyrylcholinesterase | 80 µg/mL | dovepress.com |
| Benzofuran-triazole (3,4-dimethylphenyl derivative) | Acetylcholinesterase | 1.50 ± 1.00 μM (Cell Viability) | nih.gov |
Monoamine Oxidase (MAO) Inhibition (via related derivatives)
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the central nervous system responsible for the degradation of monoamine neurotransmitters like serotonin (B10506) and norepinephrine (B1679862). Inhibition of these enzymes is a validated strategy for the treatment of neurological disorders. researchgate.net Derivatives containing the 2,4-dimethylphenyl moiety have been investigated for their MAO inhibitory potential. For example, Amitraz, a formamidine (B1211174) compound incorporating a 2,4-dimethylphenyl group, functions by inhibiting MAO activity, which leads to an accumulation of neurotransmitters. cymitquimica.com
Research has expanded to various diarylamine-related scaffolds. A study of 66 small aromatic amide derivatives identified them as potent MAO-A and MAO-B inhibitors, active in the nanomolar range. researchgate.net Specifically, N-(2,4-dinitrophenyl)benzamide showed a preference for MAO-A inhibition (IC₅₀ = 126 nM), while N-(2,4-dinitrophenyl)benzo[d] Current time information in Bangalore, IN.ddtjournal.comdioxole-5-carboxamide was a moderately selective, reversible, and competitive MAO-B inhibitor (IC₅₀ = 56 nM). researchgate.net Furthermore, novel ((benzofuran-5-yl)methyl)pyrrolidine-2-carboxamide derivatives have been designed as highly potent and selective MAO-B inhibitors, with one compound exhibiting an IC₅₀ value of 0.037 μM. nih.gov Kinetic studies on other derivative classes, such as benzofuran–thiazolylhydrazones, have shown strong and selective inhibition profiles against the MAO-A enzyme. acs.org
Antioxidant Activity
Diarylamines are recognized as effective antioxidants, primarily acting as radical scavengers. tandfonline.com They can function as chain-breaking compounds by donating a hydrogen atom from the N-H group to peroxyl radicals, which results in the formation of a stable aminyl radical. tandfonline.com The antioxidant potential of various diarylamine derivatives has been demonstrated through multiple assays, including DPPH radical scavenging, inhibition of lipid peroxidation (TBARS assay), and electrochemical methods. ddtjournal.comtandfonline.com
Studies on aminodiarylamines in the thieno[3,2-b]pyridine (B153574) series have shown high inhibition of lipid peroxidation, with some compounds achieving over 80% inhibition. tandfonline.com The antioxidant efficacy is influenced by the substitution pattern on the aryl rings; for instance, compounds with electron-donating groups, such as a p-methoxyphenyl moiety, tend to exhibit lower oxidation potentials and higher radical scavenging activity. ddtjournal.comresearchgate.net In some cases, novel di(hetero)arylamines have demonstrated a protective role superior to the traditional antioxidant Trolox in preventing the oxidation of key biomolecules like DNA and lipids. ddtjournal.com The ability of these compounds to easily permeate lipid membranes enhances their intracellular activity. ddtjournal.com
| Antioxidant Assay | Compound Class | Key Finding | Reference |
| DPPH Radical Scavenging | Aminodi(hetero)arylamines | EC₅₀ values as low as 62.62 µM, indicating high efficiency. | tandfonline.com |
| Lipid Peroxidation (TBARS) | Aminodi(hetero)arylamines | Inhibition greater than 80% at 0.5 mM. | tandfonline.com |
| Lipid Peroxidation (Mitochondrial) | Synthetic Diarylamines (MJQ1) | Maximal protection at a low concentration of 50 nM. | nih.gov |
| Intracellular ROS Formation | Benzo[b]thiophene Diarylamines | Almost complete prevention of t-BHP-induced ROS at 25 nM. | ddtjournal.com |
Antidiabetic Potential (e.g., Glucose Uptake Modulation)
The search for new antidiabetic agents has led to the investigation of various chemical structures, including those related to diarylamines. Thiazolidinediones (TZDs), for example, are a class of drugs used to treat type 2 diabetes mellitus by improving insulin (B600854) sensitivity. nih.gov Research into derivatives has explored the incorporation of dimethylphenyl and related structures. For instance, some thiourea derivatives containing a 2,4-dimethylphenyl group have been synthesized and evaluated for their antidiabetic potential, showing inhibitory activity against enzymes like α-amylase and α-glucosidase. researchgate.netdovepress.com
One study on thiourea derivatives reported that compound DM3A, which incorporates a dimethylphenyl moiety, was a potent inhibitor of α-amylase and α-glucosidase, with its activity being comparable to the standard drug acarbose. researchgate.net Other research has focused on the ability of derivatives to enhance glucose uptake. A study on compounds with a rhodanine (B49660) ring, structurally related to thiazolidinediones, showed that one derivative exhibited better glucose uptake activity in rat hemidiaphragm tissue than the standard. nih.gov Furthermore, bis(benzimidazol-2-yl)amine derivatives have been identified as non-competitive inhibitors of dipeptidyl peptidase-4 (DPP-4), a well-known target for diabetes treatment. nih.gov This inhibition could lead to beneficial effects on dopamine (B1211576) synthesis and the survival of dopaminergic neurons, suggesting a dual role in managing diabetes and associated neurological issues. nih.gov
Computational Drug Discovery and In Silico Analysis
Computational methods are indispensable tools in modern drug discovery, providing insights into ligand-protein interactions and helping to rationalize observed biological activities. Molecular docking and molecular dynamics (MD) simulations have been extensively applied to study this compound and related diarylamine derivatives.
Molecular docking is used to predict the preferred orientation of a ligand when bound to a target protein. This technique has been crucial in understanding the inhibitory mechanism of diarylamine derivatives against various enzymes. For instance, docking studies of novel diaryl ether derivatives at the active site of Mtb InhA have helped to explain their antitubercular activity. researchgate.net Similarly, the binding modes of imidazo[2,1-b] Current time information in Bangalore, IN.ddtjournal.comnih.gov-thiadiazole derivatives with InhA have been explored, revealing key interactions with amino acid residues like Tyr158, which is important for substrate binding. jpsionline.com
Docking studies have also been employed to understand the MAO inhibitory activity of various heterocyclic compounds, confirming that derivatives with specific substitutions have a greater affinity for the target enzyme's active site. researchgate.netjapsonline.com In the context of antidiabetic research, docking has been used to assess the binding of bis(benzimidazol-2-yl)amine derivatives to the S2 extensive subsite of the DPP-4 enzyme. nih.gov These computational predictions often correlate well with experimental in vitro activity. japsonline.comniscpr.res.in
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing the stability of the binding pose over time. MD simulations have been used to confirm the stable binding of diarylamine derivatives to their protein targets. In a study of diarylamine Ebola virus entry inhibitors, MD simulations over 500 nanoseconds demonstrated the strong stability of the compound within the binding pocket of the EBOV glycoprotein. acs.org
MD simulations are also used to refine docking poses and understand the nuanced interactions that contribute to binding affinity. For new SIRT1-activating diarylamine derivatives, MD simulations helped to characterize the key hydrogen bonds and hydrophobic interactions responsible for their activity. mdpi.com Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during these simulations provides quantitative measures of the stability of the ligand and the protein backbone, confirming a stable binding mode. acs.orgmdpi.com
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
In modern drug discovery, the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step to evaluate the pharmacokinetic profile of potential drug candidates. For derivatives of this compound, computational tools are employed to estimate these properties, helping to identify molecules with favorable characteristics for further development.
Research on various heterocyclic derivatives structurally related to or incorporating the dimethylphenyl moiety provides insight into the types of predictions made. For instance, studies on pyrazolo[3,4-d]pyrimidine derivatives have used computational models to predict human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and aqueous solubility. rsc.org Most of these compounds were predicted to have good to moderate intestinal absorption and were unable to cross the blood-brain barrier, which is often a desirable trait to minimize central nervous system side effects. rsc.orgnih.gov Similarly, ADMET predictions for 3-methylquinoxaline derivatives indicated that most would have minimal CNS side effects due to low BBB diffusion levels. nih.gov
The primary parameters assessed in these predictive studies include:
Human Intestinal Absorption (HIA): Predicts the extent to which a compound will be absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Penetration: Indicates the likelihood of a compound crossing from the bloodstream into the brain.
Aqueous Solubility (LogS): Affects absorption and distribution; poor solubility can hinder a compound's bioavailability. rsc.org
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions, as CYP enzymes are crucial for drug metabolism.
Toxicity: Computational models can screen for potential organ-specific toxicities, such as hepatotoxicity.
Table 1: Predicted ADMET Properties of Exemplar Heterocyclic Derivatives
| Compound Type | Predicted Human Intestinal Absorption (HIA) | Predicted Blood-Brain Barrier (BBB) Penetration | Predicted Aqueous Solubility | Key Findings/Implications |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine Derivatives | Good to moderate (Level 0 or 1) rsc.org | Low (Level 3 or 4 - Not able to pass) rsc.org | Good (Level 2 or 3) rsc.org | Favorable for oral administration with potentially low CNS side effects. rsc.org |
| 3-Methylquinoxaline Derivatives | Variable | Low to very low nih.gov | Poor for most tested derivatives nih.gov | Minimal CNS side effects anticipated. Poor solubility may require formulation strategies. nih.gov |
| N-(2,4-dimethylphenyl)-1,3,5-triazine Derivatives | Not specified | Not specified | LogS = -4.2 (estimated) | Risk of CYP450 inhibition suggests potential for drug-drug interactions. |
Drug-Likeness Scoring
Drug-likeness scoring evaluates whether a compound possesses physical and chemical properties consistent with known drugs. These scores are typically based on established rules such as Lipinski's Rule of Five, which helps predict if a compound would likely be an orally active drug in humans. The rules consider factors like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
In silico studies on various heterocyclic derivatives have incorporated drug-likeness analysis. For pyrazolo[3,4-d]pyrimidine derivatives, analysis using a "Boiled-Egg" chart (which plots lipophilicity vs. polarity) showed suitable pharmacokinetic properties, helping to predict the structural requirements for antitumor activity. rsc.org Similarly, for a series of heteroaryl benzothiazole (B30560) derivatives, drug-likeness scores were calculated, with one compound achieving a score of 0.79 and showing no violations of any drug-likeness rules. mdpi.com This type of analysis is crucial for filtering large libraries of compounds to prioritize those with a higher probability of success in later stages of drug development. gjpb.de
Table 2: Drug-Likeness Parameters for Selected Derivative Classes
| Parameter | Guideline (e.g., Lipinski's Rule) | Findings for Pyrimidine Derivatives gjpb.de | Findings for Heteroaryl Benzothiazole Derivatives mdpi.com |
|---|---|---|---|
| Molecular Weight (MW) | ≤ 500 Da | Met the criteria | Met the criteria |
| Lipophilicity (logP) | ≤ 5 | Met the criteria | Met the criteria |
| H-bond Donors | ≤ 5 | Met the criteria | Met the criteria |
| H-bond Acceptors | ≤ 10 | Met the criteria | Met the criteria |
| Drug-Likeness Score | Varies by software | Active compounds identified with good scores (e.g., 0.2, 0.6) gjpb.de | Best compound score was 0.79 mdpi.com |
Mechanistic Biological Studies (via related derivatives)
Neurotoxicant Mechanisms (e.g., G Protein-Coupled Receptor (GPCR) Targeting)
Derivatives containing the 2,4-dimethylphenyl group have been central to studies on neurotoxic mechanisms, particularly through the investigation of the acaricide Amitraz. Amitraz is a formamidine pesticide that includes two 2,4-dimethylphenyl groups in its structure. Its primary mode of action is as a neurotoxicant that targets G protein-coupled receptors (GPCRs).
The mechanism involves interference with neurotransmitter regulation. Specifically, Amitraz and its metabolites act as agonists at octopamine (B1677172) receptors in invertebrates, which are GPCRs analogous to adrenergic receptors in vertebrates. This interaction disrupts normal neural function in pests like ticks and mites. In mammals, Amitraz has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like norepinephrine and serotonin. This inhibition leads to an accumulation of these neurotransmitters in the central nervous system, contributing to its neurotoxic effects. G-protein-coupled receptor kinases (GRKs) are key regulators of GPCR signaling, and disruption of these pathways can have profound biological consequences. nih.gov
Disruption of Cellular Signaling Pathways and Gene Expression Modulation
Derivatives of this compound are implicated in the modulation of critical cellular signaling pathways and gene expression.
PI3K/mTOR Pathway: A triazine derivative, 1,3,5-Triazine, 2-chloro-4,6-bis(2,4-dimethylphenyl)-, has been shown to inhibit the phosphorylation of AKT, a key component of the PI3K/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its inhibition is a major target in cancer therapy. The compound is suggested to function as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR).
General Cellular Signaling: The Amitraz metabolite, N'-(2,4-Dimethylphenyl)-N-methylformamidine, has been noted to alter cellular signaling pathways, which in turn affects gene expression and cellular metabolism. Other related compounds, such as chalcone (B49325) derivatives, are also known to interfere with cellular signaling pathways as part of their antimicrobial action. rsc.org
Gene Expression: The modulation of signaling pathways invariably leads to changes in gene expression. For example, inhibition of the JAK/STAT pathway can lead to reduced expression of target genes like CTEN and MMP-2, which are involved in cell migration and metastasis. researchgate.net The delivery of biologically active agents using amine-containing transfection compounds can also be used to modulate the expression of one or more genes in a cell. google.com
Role as Biomarkers in Metabolic Studies
Certain breakdown products of this compound derivatives have been identified as valuable biomarkers in metabolic research. A prominent example is N'-(2,4-Dimethylphenyl)-N-methylformamidine , a primary metabolite of the pesticide Amitraz.
In a clinical context, this compound has been identified as a biomarker in metabolic studies of childhood short stature. Research found that its serum levels were significantly different between healthy control subjects and subgroups of children with short stature, suggesting a potential link to metabolic disturbances underlying the condition. This highlights the utility of tracking such derivatives in metabolomic profiling to identify and understand disease states.
Environmental and Toxicological Implications (e.g., Breakdown Products)
The environmental fate and toxicological profile of this compound-related compounds are significantly influenced by their breakdown products. The pesticide Amitraz serves as a key case study. In both biological systems and the environment, Amitraz rapidly hydrolyzes into metabolites, including N'-(2,4-Dimethylphenyl)-N-methylformamidine (DMPF) and 2,4-dimethylaniline (B123086) . jelsciences.com
While the parent compound has its own toxicity profile, some of its breakdown products are of greater toxicological concern. jelsciences.com Specifically, 2,4-dimethylaniline is characterized by its potential for mutagenicity, carcinogenicity, and genotoxicity. jelsciences.com Studies have shown that dietary administration of 2,4-dimethylaniline hydrochloride caused an increased incidence of lung tumors in female mice and that the parent compound, 2,4-dimethylaniline, led to an increase in fibrosarcomas and hepatomas in male rats. epa.gov
The presence of these degradation products in agricultural systems and honeybees raises environmental and food safety concerns. jelsciences.com The compound 2,4-dimethylaniline can leach into soil and water, though its mobility is dependent on the soil's organic content. epa.gov Its persistence and potential for bioaccumulation mean that the use of parent compounds like Amitraz can lead to the environmental presence of more hazardous substances. jelsciences.com
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The traditional synthesis of Bis(2,4-dimethylphenyl)amine often relies on palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination. chemicalbook.com While effective, these methods can be expensive and require careful removal of the metal catalyst from the final product. Future research is directed towards developing more efficient, cost-effective, and sustainable synthetic routes.
A significant area of exploration is the development of transition-metal-free synthetic methods. One promising approach is the desulfinylative Smiles rearrangement, which allows for the synthesis of highly sterically hindered diarylamines directly from sulfinamides under mild conditions. nih.govacs.org This method avoids the use of transition metals and is particularly suitable for creating compounds like this compound, which possess significant steric bulk around the nitrogen atom. nih.govacs.org Further research could focus on optimizing this rearrangement for large-scale production and expanding its substrate scope. Additionally, exploring green chemistry principles, such as using cost-effective catalysts like iron or employing solid acid catalysts, could lead to more environmentally benign production methods. nih.gov
| Synthesis Method | Catalyst Type | Key Advantages | Research Focus |
| Buchwald-Hartwig Amination | Palladium-based | High yield, broad substrate scope | Catalyst optimization, ligand design |
| Desulfinylative Smiles Rearrangement | Transition-metal-free | Mild conditions, suitable for hindered amines | Scale-up, substrate scope expansion |
| Green Synthetic Routes | Iron, Solid Acids, etc. | Cost-effective, environmentally friendly | Catalyst development, reaction optimization |
Development of Advanced Catalytic Systems
The structural and electronic properties of this compound make it an attractive precursor for the development of advanced ligands for catalysis. Diarylamine and biaryl phosphine (B1218219) ligands are crucial in transition metal-catalyzed reactions, including Suzuki and Buchwald-Hartwig cross-coupling reactions. researchgate.netnih.govresearchgate.net The steric hindrance provided by the methyl groups in this compound can be exploited to create bulky ligands that promote challenging coupling reactions. nih.govresearchgate.net
Future work will likely involve the functionalization of the this compound backbone to incorporate coordinating groups, such as phosphines or N-heterocyclic carbenes (NHCs). researchgate.netresearchgate.net Research into creating redox-active ligands based on this scaffold is also a promising avenue. emory.edu These ligands can participate in multi-electron transformations, enabling earth-abundant metals to catalyze reactions typically reserved for precious metals. emory.edu The development of such catalytic systems would be a significant step towards more sustainable chemical synthesis.
Expansion of Materials Science Applications
In materials science, this compound is recognized as a valuable building block for small molecule semiconductors. Its derivatives have potential applications in high-performance polymers, specialty coatings, and advanced composite materials due to their thermal stability. vulcanchem.com A major future direction is the synthesis and investigation of polymers incorporating the this compound unit for use in organic electronics.
Poly(triarylamine)s (PTAA), which share a similar structural motif, are widely used as hole-transporting materials in highly efficient perovskite solar cells. sigmaaldrich.com Research could focus on creating novel PTAA analogues derived from this compound to tune the material's electronic properties and improve the performance and stability of photovoltaic devices. The specific substitution pattern of this compound could lead to materials with unique charge transport characteristics for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Targeted Biological Activity Investigations and Rational Drug Design
Diarylamines are a cornerstone scaffold in drug discovery, present in numerous natural products and synthetic drugs with a wide range of pharmacological activities. nih.govresearchgate.net Derivatives of similar diarylamine structures have been investigated for various therapeutic applications, including as anticancer, antitubercular, and antimicrobial agents. nih.govias.ac.innih.gov
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. By introducing various functional groups onto the aromatic rings, new compounds can be designed as targeted therapeutic agents. For example, studies have shown that certain diarylamine-guided carboxamide derivatives exhibit significant cytotoxic effects against cancer cell lines. nih.govfrontiersin.org Similarly, bicyclic aniline (B41778) analogues have demonstrated potent antitubercular activity. ias.ac.inresearchgate.net A focused investigation into derivatives of this compound could yield novel candidates for these and other diseases. This rational drug design approach, which links specific structural modifications to biological activity, is essential for discovering new therapeutic leads. nih.gov
| Diarylamine Derivative Class | Investigated Biological Activity | Potential for this compound |
| Carboxamides | Anticancer (Cytotoxic) nih.govfrontiersin.org | Development of novel selective cytotoxic agents |
| Bicyclic Aniline Analogues | Antitubercular ias.ac.inresearchgate.net | Design of new agents against Mycobacterium tuberculosis |
| N-Aryl Derivatives | Cholinesterase Inhibition (Alzheimer's) mdpi.com | Exploration for neurodegenerative disease therapies |
| Thiazole Analogues | Antibacterial, Antioxidant researchgate.net | Synthesis of new antimicrobial and antioxidant compounds |
Enhanced Computational Modeling and Predictive Capabilities
To accelerate the discovery process in both materials science and drug development, future research will increasingly rely on enhanced computational modeling. Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for predicting the biological activity or material properties of new chemical entities based on their molecular structure. nih.govmdpi.com
For this compound, QSAR models can be developed to predict the potential efficacy of its derivatives as, for example, anticancer agents or radical scavengers. nih.govnih.gov These models use molecular descriptors—such as electronic, steric, and hydrophobic parameters—to build a statistical correlation with observed activity. mdpi.commdpi.com This in silico approach allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. Molecular docking simulations can further elucidate how these molecules interact with biological targets like enzymes or receptors, providing insights for rational drug design. researchgate.netmdpi.com These predictive capabilities will be instrumental in guiding the synthesis of novel compounds with tailored properties.
| Computational Technique | Application Area | Key Descriptors/Methods | Predicted Outcome |
| QSAR | Drug Design | 2D-Autocorrelation, Radial Distribution Function (RDF) nih.gov | Antioxidant Activity, Cytotoxicity |
| 3D-QSAR (CoMFA/CoMSIA) | Drug Design | Steric, Electrostatic, Hydrophobic fields mdpi.com | Receptor Binding Affinity |
| Molecular Docking | Drug Design | Ligand-protein interaction modeling | Binding mode and energy at a biological target researchgate.net |
| Density Functional Theory (DFT) | Materials Science | Electronic structure calculations | HOMO/LUMO levels, charge transport properties |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Bis(2,4-dimethylphenyl)amine, and how can purity be optimized?
- Methodology : this compound is synthesized via condensation reactions between 2,4-dimethylaniline and appropriate alkylating agents. For example, in the synthesis of structurally similar compounds like Amitraz (N-methylbis(2,4-xylyliminomethyl)amine), a two-step process involving imine formation followed by alkylation is employed . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization using ethanol/water mixtures. Purity assessment via HPLC or GC-MS is critical to remove byproducts such as unreacted aniline derivatives.
- Key Considerations : Solvent selection (e.g., DMF or toluene) and catalyst optimization (e.g., Lewis acids) significantly influence yield.
Table 1: Example Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Imine Formation | 2,4-dimethylaniline + formaldehyde, 80°C, 6h | ~70% | |
| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C, 12h | ~65% |
Q. How can researchers characterize this compound’s structural and electronic properties?
- Spectroscopic Techniques :
- NMR : H and C NMR (CDCl₃) identify substituent environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 2.2–2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 294.3 for C₁₉H₂₃N₃) .
Q. What safety protocols are essential for handling this compound?
- Hazard Mitigation :
-
PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2) .
-
Ventilation : Use fume hoods to avoid inhalation (GHS Acute Toxicity Category 4) .
- Waste Disposal : Collect contaminated solvents in halogen-resistant containers for incineration (per EPA guidelines) .
Table 2: Key GHS Hazard Classifications
Hazard Category Precautionary Measures Evidence Skin Irritation (Cat. 2) Wash with soap/water; avoid direct contact Aquatic Toxicity (Chronic 1) Prevent environmental release
Advanced Research Questions
Q. How can computational modeling elucidate reaction mechanisms involving this compound?
- Approach : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) analyze transition states in alkylation or oxidation reactions. For example, the nucleophilic attack of 2,4-dimethylaniline on electrophilic intermediates can be modeled to optimize reaction pathways .
- Validation : Compare computed IR spectra or reaction energetics with experimental data to refine models.
Q. What methodologies assess the environmental persistence and ecotoxicology of this compound?
- Degradation Studies :
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor by LC-MS for breakdown products (e.g., phenolic derivatives) .
- Biodegradation : Use OECD 301B tests with activated sludge to measure half-life under aerobic conditions.
Q. In what advanced materials can this compound serve as a precursor?
- Applications :
- Coordination Complexes : React with transition metals (e.g., Pd(II)) to form catalysts for cross-coupling reactions. Ligand geometry influences catalytic activity .
- Polymer Synthesis : Incorporate into polyimides via condensation with dianhydrides (e.g., PMDA) for high-temperature-resistant films .
- Analytical Challenges : Monitor thermal stability via TGA (decomposition >300°C) and solubility in polar aprotic solvents (e.g., NMP).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
